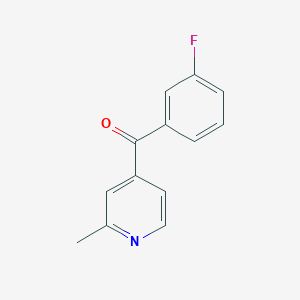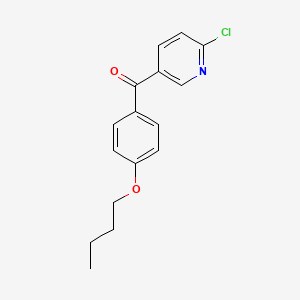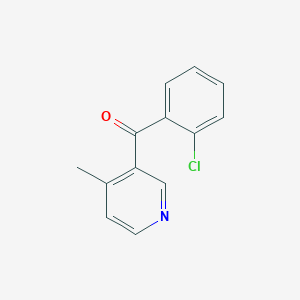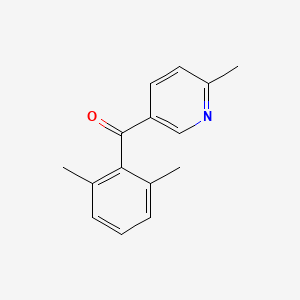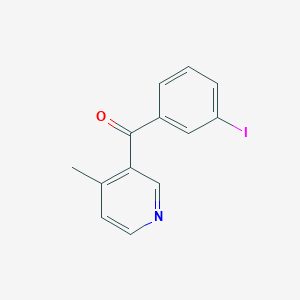
4-Chloro-6-(4-trifluoromethoxy-phenylamino)-pyrimidine-5-carbaldehyde
Übersicht
Beschreibung
The compound “4-Chloro-6-(4-trifluoromethoxy-phenylamino)-pyrimidine-5-carbaldehyde” is a chemical compound that is likely to be used in the pharmaceutical and agrochemical industries . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of this compound could involve the condensation of cyanuric chloride with aniline . The synthesis and applications of TFMP and its derivatives are widely used in the agrochemical and pharmaceutical industries .Wissenschaftliche Forschungsanwendungen
Synthesis and Interaction with Glycine Esters
The interaction of similar compounds, such as 4,6-dichloropyrimidine-5-carbaldehyde, with methyl- and tert-butylglycinate has been studied. This reaction, in the presence of triethylamine, leads to derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products such as pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. These reactions are significant for the synthesis of potential biologically active compounds (Zinchenko et al., 2018).
Synthesis of Pyrimidine Derivatives
The synthesis of new 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines has been achieved using a precursor similar to 4-Chloro-6-(4-trifluoromethoxy-phenylamino)-pyrimidine-5-carbaldehyde. This synthesis is important for creating intermediates like 7-amino-4-chloropyrido[2,3-d]pyrimidine, which are useful in further chemical transformations (Zinchenko et al., 2017).
Heterocyclic Studies and Ring Cleavage
In research focusing on heterocyclic structures, the treatment of 4-chloro-6-dialkylaminopyrimidine-5-carbaldehydes with specific conditions resulted in ring cleavage and deformylation, leading to the formation of 3-dialkylamino-3-iminopropiononitriles. Understanding these reactions is crucial for developing new synthetic pathways in heterocyclic chemistry (Clark et al., 1976).
Microwave-Assisted Synthesis
The microwave-induced synthesis of pyrazolo[3,4-d]pyrimidines from compounds similar to 4-Chloro-6-(4-trifluoromethoxy-phenylamino)-pyrimidine-5-carbaldehyde demonstrates a novel approach to synthesizing heterocyclic compounds. This method provides a more efficient and rapid synthesis technique compared to traditional methods (Quiroga et al., 2008).
Eigenschaften
IUPAC Name |
4-chloro-6-[4-(trifluoromethoxy)anilino]pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3O2/c13-10-9(5-20)11(18-6-17-10)19-7-1-3-8(4-2-7)21-12(14,15)16/h1-6H,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKBQZGBVXMAOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C(=NC=N2)Cl)C=O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4-trifluoromethoxy-phenylamino)-pyrimidine-5-carbaldehyde | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





